

Assessing the Specificity of BQR-695 Against Related Kinase Targets

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of **BQR-695**, a novel kinase inhibitor. The following sections detail its performance against its intended primary target and a panel of related kinases, supported by experimental data and detailed protocols.

Introduction

BQR-695 is a potent, ATP-competitive inhibitor of Kinase A, a key signaling protein implicated in various proliferative diseases. To evaluate its potential as a therapeutic agent, a thorough assessment of its specificity is crucial. This document presents data from in vitro assays comparing the binding affinity and inhibitory activity of **BQR-695** against Kinase A and two closely related kinases, Kinase B and Kinase C.

Data Presentation

The following tables summarize the quantitative data obtained from binding and enzymatic assays.

Table 1: Binding Affinity (Kd) of **BQR-695** against Target Kinases



Compound	Target Kinase	Kd (nM)
BQR-695	Kinase A	5.2
BQR-695	Kinase B	158.6
BQR-695	Kinase C	894.3

Table 2: Enzymatic Inhibition (IC50) of BQR-695 against Target Kinases

Compound	Target Kinase	IC50 (nM)
BQR-695	Kinase A	10.5
BQR-695	Kinase B	350.1
BQR-695	Kinase C	>1000

Experimental Protocols

1. Kinase Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct binding of **BQR-695** to the ATP-binding pocket of the target kinases.

- Materials:
 - Recombinant human Kinase A, Kinase B, and Kinase C (GST-tagged)
 - LanthaScreen™ Eu-anti-GST Antibody
 - TR-FRET Kinase Tracer
 - **BQR-695** (serially diluted in DMSO)
 - Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Procedure:



- A solution containing the respective kinase and the Eu-anti-GST antibody is prepared in the assay buffer.
- The kinase/antibody solution is dispensed into a 384-well microplate.
- BQR-695 at various concentrations is added to the wells.
- The TR-FRET kinase tracer is added to all wells.
- The plate is incubated at room temperature for 60 minutes, protected from light.
- The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).
- The ratio of the emission at 665 nm to 615 nm is calculated and plotted against the concentration of BQR-695 to determine the Kd value.
- 2. Kinase Enzymatic Inhibition Assay (Luminescent Kinase Assay)

This assay measures the ability of **BQR-695** to inhibit the enzymatic activity of the target kinases.

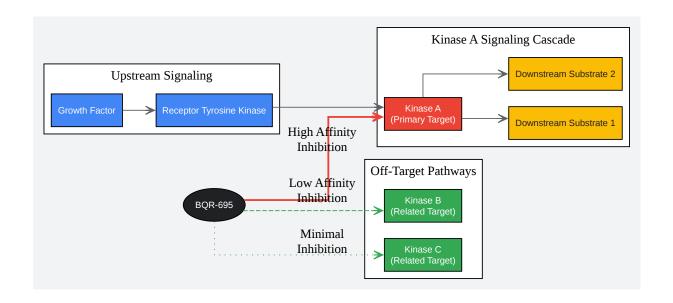
- Materials:
 - Recombinant human Kinase A, Kinase B, and Kinase C
 - Kinase-specific peptide substrate
 - ATP
 - BQR-695 (serially diluted in DMSO)
 - Luminescent Kinase Assay Reagent (e.g., ADP-Glo™)
 - Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- Procedure:

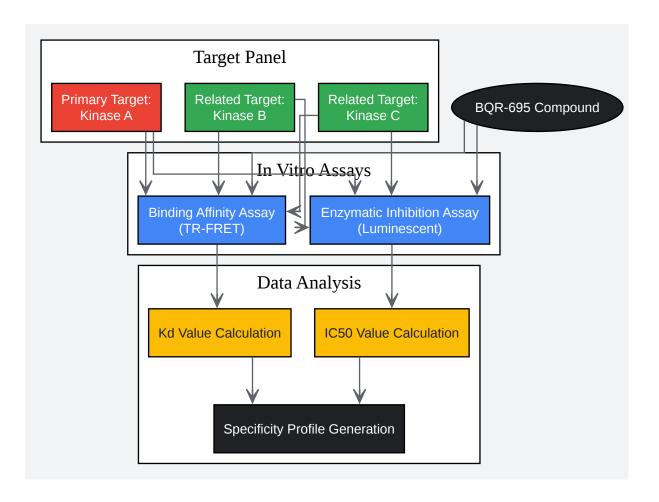


- The kinase, peptide substrate, and BQR-695 at various concentrations are mixed in a 384-well microplate.
- The kinase reaction is initiated by adding ATP.
- The plate is incubated at room temperature for 60 minutes.
- The Luminescent Kinase Assay Reagent is added to stop the kinase reaction and detect the amount of ADP produced.
- The plate is incubated for an additional 40 minutes at room temperature.
- Luminescence is measured using a plate reader.
- The luminescent signal, which is proportional to the amount of ADP produced, is plotted against the concentration of BQR-695 to determine the IC50 value.

Visualizations









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